![molecular formula C22H28O4 B5032975 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5032975.png)
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes This compound is characterized by the presence of a methoxy group, a tert-butyl group, and a methylphenoxy group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Preparation of 2-tert-butyl-4-methylphenol: This can be synthesized by alkylation of p-cresol with isobutylene in the presence of an acid catalyst.
Formation of 2-tert-butyl-4-methylphenoxypropyl bromide: The phenol is then reacted with 3-bromopropanol in the presence of a base to form the corresponding ether.
Synthesis of this compound: The final step involves the reaction of the ether with 3-methoxybenzaldehyde under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential for efficient production.
化学反応の分析
Types of Reactions
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzoic acid.
Reduction: 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of 4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-tert-butyl-4-methylphenol: A precursor in the synthesis of the target compound.
3-methoxybenzaldehyde: Another precursor used in the synthesis.
4-methoxyphenylboronic acid: A structurally related compound with similar functional groups.
Uniqueness
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde is unique due to the combination of its functional groups and the specific arrangement of these groups on the benzaldehyde core. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
特性
IUPAC Name |
4-[3-(2-tert-butyl-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-16-7-9-19(18(13-16)22(2,3)4)25-11-6-12-26-20-10-8-17(15-23)14-21(20)24-5/h7-10,13-15H,6,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTJZEAVNCLGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C=O)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
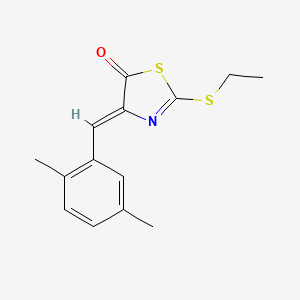
![N-[4-(benzoylamino)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5032893.png)
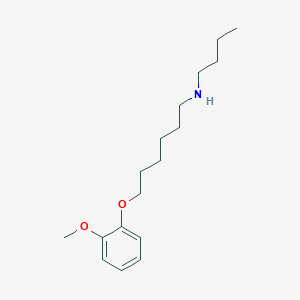
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]-2-chlorobenzamide](/img/structure/B5032903.png)
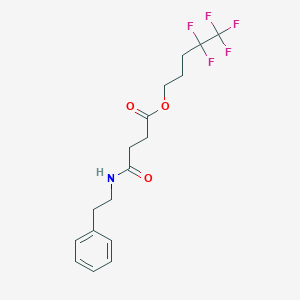
![3-[4-(Morpholine-4-carbonyl)-3-thiophen-2-ylpyrazol-1-yl]propanenitrile](/img/structure/B5032906.png)
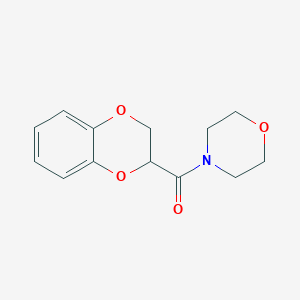
![[3-(10-ethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate](/img/structure/B5032922.png)
![Butyl 4-({[(3,4-dimethylphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5032924.png)

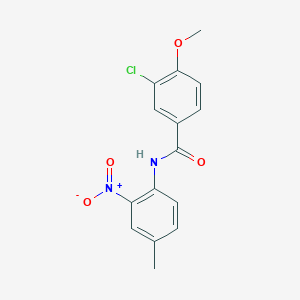
![1-methyl-2-[(2,3,4-trimethoxyphenyl)methyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5032950.png)
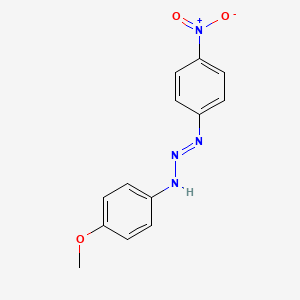
![(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile](/img/structure/B5032964.png)
